molecular formula C11H8N2O4 B2891481 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid CAS No. 82552-86-1

1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2891481
CAS No.: 82552-86-1
M. Wt: 232.195
InChI Key: YCDWGNIQEQCQQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions with nitrophenols. For instance, the compound 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid was obtained by the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various methods including X-ray diffraction studies, NMR, FTIR, ES-MS, and UV . The title compound was found to have crystallized in an orthorhombic crystal system with space group P2 1 2 1 2 1 .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is often used to explore the catalytic activity and the properties of active nanomaterials .

Scientific Research Applications

Synthesis and Chemical Properties

  • The benzyl esters of 5-unsubstituted pyrrole-2-carboxylic acids, which include derivatives like 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid, are synthesized through the base-catalyzed condensation of benzyl isocyanoacetate with nitroalkenes. These compounds serve as important intermediates in the synthesis of porphyrins and related compounds, highlighting their significance in chemical synthesis and organic chemistry (Lash, Bellettini, Bastian, & Couch, 1994).

  • The compound's reduction leads to the formation of pyrrolo[3,2-b]indoles, through an interesting example of intramolecular nucleophilic substitution in the pyrrole series, demonstrating its versatility in synthetic organic chemistry (Aiello, Dattolo, & Cirrincione, 1981).

Applications in Material Science and Engineering

  • Monomers like 1-(4-nitrophenyl)-1H-pyrrole and its derivatives have been synthesized and polymerized chemically, resulting in soluble polymers in common organic solvents. These polymers exhibit electrochromic properties, making them suitable for applications in electrochromic devices (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).

  • A copolymer based on 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole shows distinct electrochromic properties with applications in electrochromic devices, highlighting the compound's utility in advanced material applications (Variş, Ak, Akhmedov, Tanyeli, & Toppare, 2007).

Biomedical Research

  • Derivatives of this compound have been explored in the synthesis of novel compounds with potential antibacterial activity, indicating its role in the development of new pharmaceutical agents (Žirgulevičiūtė, Vaickelionienė, Jonuškienė, Anusevičius, & Mickevičius, 2015).

  • New pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives, synthesized from compounds related to this compound, have shown promising antimycobacterial activity, further emphasizing its potential in medicinal chemistry (Guillon, Reynolds, Leger, Guié, Massip, Dallemagne, & Jarry, 2004).

Safety and Hazards

Safety data sheets for related compounds such as 4-Nitrophenylacetic acid indicate that they can be harmful if swallowed, in contact with skin, or if inhaled . They may also cause damage to organs through prolonged or repeated exposure .

Future Directions

Future research could focus on the synthesis and characterization of 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid and related compounds. For instance, the use of 4-nitrophenyl activated esters for the indirect radiofluorination of biomolecules has been suggested as a promising area of study .

Properties

IUPAC Name

1-(4-nitrophenyl)pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-11(15)10-2-1-7-12(10)8-3-5-9(6-4-8)13(16)17/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDWGNIQEQCQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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